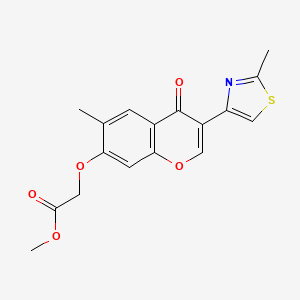![molecular formula C14H16O5 B2739893 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid CAS No. 140918-56-5](/img/structure/B2739893.png)
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Science Applications
Research conducted by Buser and Müller (1998) on the occurrence of chiral and achiral phenoxyalkanoic acid herbicides in Swiss lakes and rivers highlights the environmental presence and transformations of related compounds, including benzoic acid derivatives. This study underscores the significance of monitoring and understanding the environmental fate of such chemicals (Buser & Müller, 1998).
Medicinal Chemistry and Drug Design
Rolando et al. (2013) developed water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid as prodrugs. These compounds, designed to release nitric oxide and improve water solubility, demonstrate the pharmaceutical applications of benzoic acid derivatives in enhancing drug efficacy and reducing side effects (Rolando et al., 2013).
Organic Synthesis and Liquid Crystal Research
Muhammad and colleagues (2008) studied 4-(4-Propoxybenzoyloxy)benzoic acid as an intermediate for synthesizing side-chain ligands for polymeric liquid crystals. Their work contributes to the field of materials science, particularly in the development of liquid crystalline materials (Muhammad et al., 2008).
Hemoglobin Oxygen Affinity Modulation
Randad et al. (1991) explored the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents. By studying isomeric series of 2-(aryloxy)-2-methylpropionic acids, they identified compounds with significant effects on hemoglobin's oxygen affinity, showcasing the potential for therapeutic applications in conditions requiring modulated oxygen delivery (Randad et al., 1991).
properties
IUPAC Name |
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-10(2)14(17)19-9-3-8-18-12-6-4-11(5-7-12)13(15)16/h4-7H,1,3,8-9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGNTXMGLDWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)
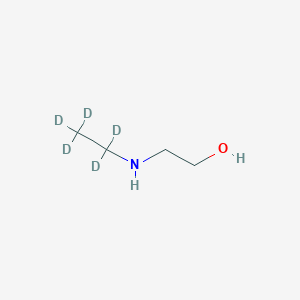
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)
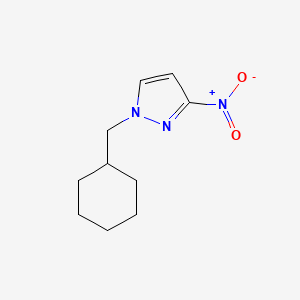

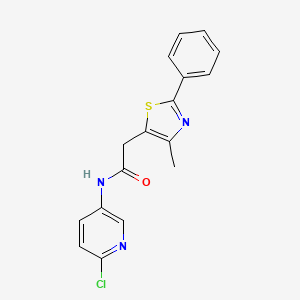

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)
![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)
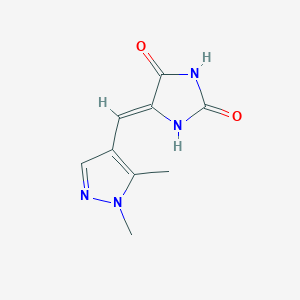
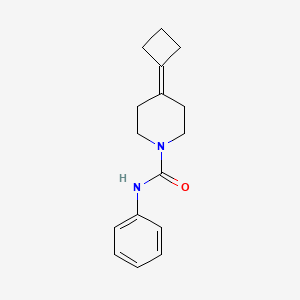
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)
